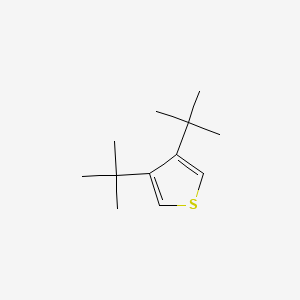
3,4-Ditert-butylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-tert-butylthiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of two tert-butyl groups at the 3 and 4 positions of the thiophene ring significantly alters its chemical properties and reactivity. This compound is of interest due to its unique steric and electronic characteristics, which make it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-di-tert-butylthiophene typically involves the bromination of tert-butylthiophene followed by a Grignard reaction. The process begins with the bromination of tert-butylthiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to a Grignard reaction with tert-butylmagnesium bromide, followed by cyclization to form 3,4-di-tert-butylthiophene .
Industrial Production Methods: While specific industrial production methods for 3,4-di-tert-butylthiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Di-tert-butylthiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Brominated and nitrated thiophene derivatives.
Applications De Recherche Scientifique
3,4-Di-tert-butylthiophene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: While specific biological applications are limited, thiophene derivatives are generally investigated for their potential as pharmaceutical intermediates and bioactive compounds.
Mécanisme D'action
The mechanism of action of 3,4-di-tert-butylthiophene in chemical reactions involves its ability to participate in various addition and substitution reactions due to the electron-rich nature of the thiophene ring. The tert-butyl groups provide steric hindrance, influencing the regioselectivity and stereochemistry of these reactions. For example, in Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cycloadducts .
Comparaison Avec Des Composés Similaires
2,5-Di-tert-butylthiophene: Similar in structure but with tert-butyl groups at the 2 and 5 positions, affecting its reactivity and steric properties.
3,4,3’,4’-Tetra-tert-butylbithiophene: A dimeric form with four tert-butyl groups, used in the synthesis of highly congested thiophene oligomers.
Thiophene 1-oxides and 1,1-dioxides: Oxidized derivatives with increased reactivity, used in various synthetic applications.
Uniqueness: 3,4-Di-tert-butylthiophene is unique due to the specific positioning of the tert-butyl groups, which provides a distinct steric environment. This influences its reactivity and makes it a valuable intermediate for synthesizing sterically hindered thiophene derivatives and studying π-face selectivity in addition reactions .
Propriétés
Numéro CAS |
22808-03-3 |
|---|---|
Formule moléculaire |
C12H20S |
Poids moléculaire |
196.35 g/mol |
Nom IUPAC |
3,4-ditert-butylthiophene |
InChI |
InChI=1S/C12H20S/c1-11(2,3)9-7-13-8-10(9)12(4,5)6/h7-8H,1-6H3 |
Clé InChI |
MVJIADFSQHXQBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC=C1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


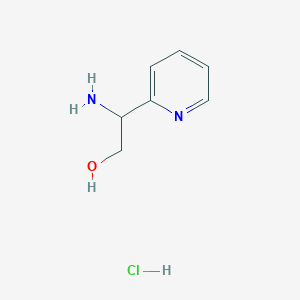
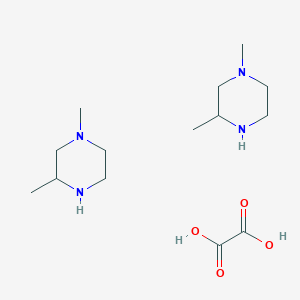
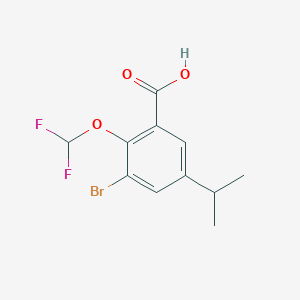

![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
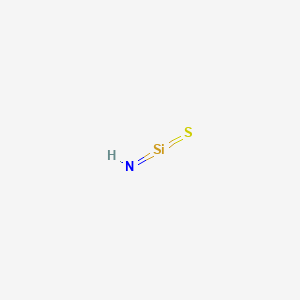
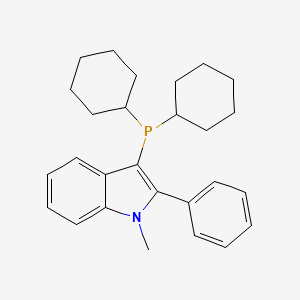

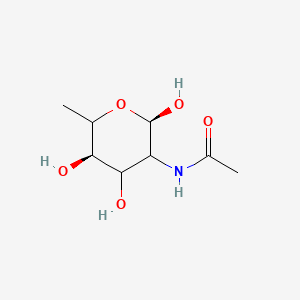
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

